molecular formula C8H11ClN4 B13509926 2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine CAS No. 945895-39-6

2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine

Cat. No.: B13509926
CAS No.: 945895-39-6
M. Wt: 198.65 g/mol
InChI Key: IUZWODQTCBZQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrrolidine, followed by nucleophilic substitution on the 2-chloropyrimidine. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substituted Pyrimidines: Formed through nucleophilic substitution.

    Lactams: Formed through oxidation of the pyrrolidine ring.

    Complex Heterocycles: Formed through cyclization reactions.

Scientific Research Applications

2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to its isomers and analogs. This uniqueness makes it a valuable compound for drug discovery and development .

Properties

CAS No.

945895-39-6

Molecular Formula

C8H11ClN4

Molecular Weight

198.65 g/mol

IUPAC Name

2-chloro-N-pyrrolidin-3-ylpyrimidin-4-amine

InChI

InChI=1S/C8H11ClN4/c9-8-11-4-2-7(13-8)12-6-1-3-10-5-6/h2,4,6,10H,1,3,5H2,(H,11,12,13)

InChI Key

IUZWODQTCBZQSZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1NC2=NC(=NC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.